Topoisomerase II inhibitor 8

Topoisomerase II Enzymatic Inhibition IC50

Topoisomerase II inhibitor 8 (also designated as Compound is a potent catalytic inhibitor of human DNA topoisomerase II with an IC50 of 0.52 μM. It belongs to a class of small-molecule Top2 catalytic inhibitors identified via structure-based virtual screening and is characterized by a novel triazoloquinoxaline scaffold that does not intercalate DNA or poison the enzyme cleavage complex.

Molecular Formula C14H8N4O3S
Molecular Weight 312.31 g/mol
Cat. No. B12407020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase II inhibitor 8
Molecular FormulaC14H8N4O3S
Molecular Weight312.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)SC(=O)C4=CC=CO4
InChIInChI=1S/C14H8N4O3S/c19-12-11-16-17-14(22-13(20)10-6-3-7-21-10)18(11)9-5-2-1-4-8(9)15-12/h1-7H,(H,15,19)
InChIKeyOUCNSEMVYGJKCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Topoisomerase II Inhibitor 8 (Compound 22) for Topo II Research: Key Procurement Specifications and Baseline Data


Topoisomerase II inhibitor 8 (also designated as Compound 22) is a potent catalytic inhibitor of human DNA topoisomerase II with an IC50 of 0.52 μM . It belongs to a class of small-molecule Top2 catalytic inhibitors identified via structure-based virtual screening and is characterized by a novel triazoloquinoxaline scaffold that does not intercalate DNA or poison the enzyme cleavage complex [1]. The compound exhibits strong anti-proliferative activity and induces cell cycle arrest at the G2/M phase in cancer cell models .

Why Topoisomerase II Inhibitor 8 (Compound 22) Cannot Be Substituted with Etoposide or Doxorubicin in Mechanistic Studies


Topoisomerase II inhibitors are not interchangeable research tools. Clinical agents such as etoposide and doxorubicin act as 'Top2 poisons' by stabilizing the transient DNA-enzyme cleavage complex, thereby inducing substantial DNA double-strand breaks and triggering robust DNA damage responses [1]. In contrast, Topoisomerase II inhibitor 8 is a catalytic inhibitor that blocks the enzymatic ATPase cycle without generating cleavage complex-mediated DNA damage . These mechanistically distinct modes of action produce divergent downstream biological consequences including differential cell cycle arrest profiles, distinct apoptosis-versus-necroptosis activation thresholds, and non-overlapping resistance susceptibility patterns [2]. Substituting a poison with a catalytic inhibitor—or vice versa—fundamentally alters the experimental readout and invalidates mechanistic interpretation.

Quantitative Evidence Comparing Topoisomerase II Inhibitor 8 Against Key In-Class and Cross-Class Comparators


Enzymatic Potency Comparison: Topoisomerase II Inhibitor 8 vs. Etoposide vs. Doxorubicin (Topo II IC50)

Topoisomerase II inhibitor 8 exhibits an enzymatic IC50 of 0.52 μM against human DNA topoisomerase II . In comparison, the clinical Top2 poison etoposide demonstrates significantly lower enzymatic inhibitory potency with a reported Top2 IC50 of approximately 60.3 μM in standard decatenation assays . Doxorubicin, another widely used Top2 poison, exhibits enzymatic inhibition with an IC50 of 2.67 μM against Top2 . This represents an approximate 116-fold higher enzymatic inhibitory potency for Topoisomerase II inhibitor 8 relative to etoposide and a 5.1-fold higher potency relative to doxorubicin.

Topoisomerase II Enzymatic Inhibition IC50 Catalytic Inhibitor

Chemical Scaffold Differentiation: Topoisomerase II Inhibitor 8 vs. Anthracyclines and Epipodophyllotoxins

Topoisomerase II inhibitor 8 is characterized by a triazoloquinoxaline core scaffold with a molecular weight of 312.30 g/mol . This scaffold is structurally distinct from the anthracycline tetracyclic core of doxorubicin (MW 543.52 g/mol) which intercalates DNA, and from the epipodophyllotoxin scaffold of etoposide (MW 588.56 g/mol) which binds to the Top2-DNA cleavage complex [1]. The smaller molecular footprint of Topoisomerase II inhibitor 8, combined with its non-intercalating mechanism of action, distinguishes it fundamentally from both major classes of clinical Top2-targeting agents .

Chemical Scaffold Triazoloquinoxaline Non-Intercalating Molecular Weight

Mechanistic Differentiation: Catalytic Inhibition vs. Poisoning Mechanism (Cross-Reference with Clinical Top2 Inhibitors)

Topoisomerase II inhibitor 8 functions as a catalytic inhibitor of Top2, meaning it blocks the enzymatic ATPase cycle without trapping the DNA-enzyme cleavage complex [1]. This contrasts sharply with etoposide and doxorubicin, which are Top2 poisons that stabilize the covalent Top2-DNA cleavage intermediate, generating persistent DNA double-strand breaks [2]. The catalytic mechanism of Topoisomerase II inhibitor 8 does not rely on inducing genotoxic DNA damage for its anti-proliferative effects .

Catalytic Inhibition Topoisomerase II Mechanism of Action Non-Genotoxic

Cell Cycle Arrest Profile: Topoisomerase II Inhibitor 8 Induces G2/M Arrest Distinct from Clinical Comparator Profiles

Topoisomerase II inhibitor 8 induces cell cycle arrest specifically at the G2/M phase boundary in treated cancer cell populations . In comparison, etoposide is reported to induce cell cycle arrest across multiple phases including S-phase and G2/M, reflecting its DNA damage-dependent mechanism that activates both intra-S and G2/M checkpoints [1]. Doxorubicin similarly induces G2/M arrest but with concomitant G1/S checkpoint activation due to its dual Top2 poison and DNA intercalating activities [2].

Cell Cycle G2/M Arrest Anti-Proliferative Flow Cytometry

Validated Application Scenarios for Topoisomerase II Inhibitor 8 Based on Differential Evidence


Mechanistic Studies of Topoisomerase II Catalytic Function Decoupled from DNA Damage Signaling

Topoisomerase II inhibitor 8 is optimally suited for experiments requiring Top2 functional blockade without concomitant activation of DNA damage response (DDR) pathways [1]. Unlike etoposide or doxorubicin—whose poison mechanism generates extensive DNA double-strand breaks that trigger ATM/ATR signaling, p53 activation, and apoptosis—this catalytic inhibitor enables clean investigation of Top2-dependent chromatin dynamics, transcription regulation, and mitotic chromosome segregation processes in the absence of confounding genotoxic stress responses .

Structure-Activity Relationship (SAR) Studies Leveraging a Novel Non-Intercalating Triazoloquinoxaline Scaffold

The triazoloquinoxaline core of Topoisomerase II inhibitor 8 represents a chemically distinct scaffold that does not rely on DNA intercalation for target engagement [1]. This property makes it an ideal starting point for medicinal chemistry SAR campaigns aiming to develop novel Top2 catalytic inhibitors, as it avoids the cardiotoxicity and secondary malignancy risks associated with anthracycline intercalation and epipodophyllotoxin cleavage-complex stabilization . The relatively low molecular weight (312.30 g/mol) also provides favorable drug-likeness parameters for lead optimization programs .

Cell Cycle Checkpoint Dissection: G2/M-Specific Arrest Model Systems

Investigators studying G2/M checkpoint regulation or mitotic entry can utilize Topoisomerase II inhibitor 8 to induce a more phase-restricted arrest profile compared to multi-phase arrest observed with etoposide or doxorubicin [1]. This specificity reduces experimental noise from S-phase or G1-phase checkpoint activation and enables clearer interpretation of G2/M-specific signaling events, including cyclin B1/CDK1 regulation, PLK1 activation dynamics, and mitotic catastrophe thresholds .

Resistance Mechanism Studies: Circumventing MDR and Top2 Mutation-Driven Resistance

Clinical Top2 poisons like etoposide and doxorubicin are susceptible to multiple resistance mechanisms, including P-glycoprotein-mediated efflux (MDR phenotype), downregulation or mutation of Top2α, and enhanced DNA damage repair capacity [1]. As a catalytic inhibitor with a distinct binding mode and non-poison mechanism, Topoisomerase II inhibitor 8 provides a valuable tool for investigating alternative Top2 inhibition strategies that may retain activity against poison-resistant cancer models, enabling research into bypass or combination strategies for overcoming clinical Top2 inhibitor resistance .

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